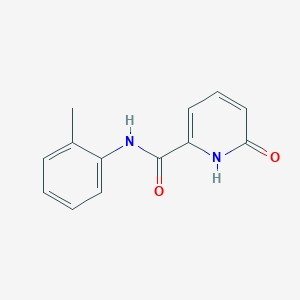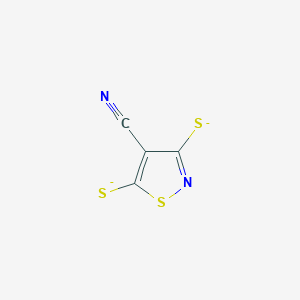
Sodium 4-cyanoisothiazole-3,5-bis(thiolate) hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-cyanoisothiazole-3,5-bis(thiolate) hydrate is a chemical compound with the molecular formula C4N2S3•2Na•4H2O. It is primarily used in biochemical research, particularly in the field of proteomics. This compound is known for its unique structure, which includes a cyano group and two thiolate groups attached to an isothiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-cyanoisothiazole-3,5-bis(thiolate) hydrate typically involves the reaction of 4-cyanoisothiazole with sodium thiolate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization and dried to obtain the hydrate form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiolate groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted isothiazoles.
Applications De Recherche Scientifique
Sodium 4-cyanoisothiazole-3,5-bis(thiolate) hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Sodium 4-cyanoisothiazole-3,5-bis(thiolate) hydrate involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with cysteine residues, leading to the inhibition of enzyme activity. This interaction is crucial in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparaison Avec Des Composés Similaires
- Disodium 4-cyanoisothiazole-3,5-dithiolate
- Sodium 4-cyanoisothiazole-3,5-bis(thiolate)
- Disodium:4-cyano-1,2-thiazole-3,5-dithiolate:tetrahydrate
Comparison: Sodium 4-cyanoisothiazole-3,5-bis(thiolate) hydrate is unique due to its hydrate form, which can influence its reactivity and solubility. Compared to its anhydrous counterparts, the hydrate form may have different physical properties and stability, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C4N2S3-2 |
|---|---|
Poids moléculaire |
172.3 g/mol |
Nom IUPAC |
4-cyano-1,2-thiazole-3,5-dithiolate |
InChI |
InChI=1S/C4H2N2S3/c5-1-2-3(7)6-9-4(2)8/h8H,(H,6,7)/p-2 |
Clé InChI |
LTQJEHXKCKJJSU-UHFFFAOYSA-L |
SMILES canonique |
C(#N)C1=C(SN=C1[S-])[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


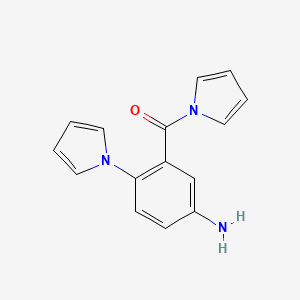
![6-Bromo-3-ethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13908310.png)
![3-fluoro-4-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzonitrile](/img/structure/B13908322.png)
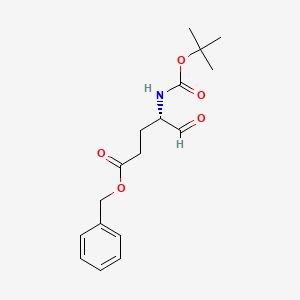
![(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine](/img/structure/B13908329.png)
![1-[(2R,3R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13908342.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B13908343.png)
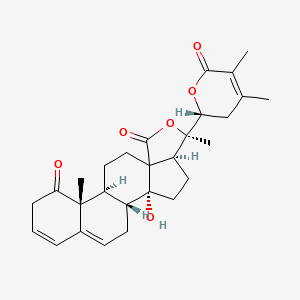

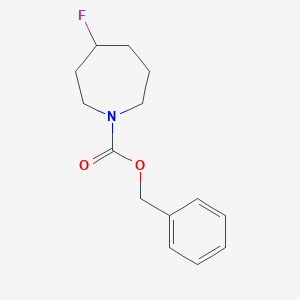
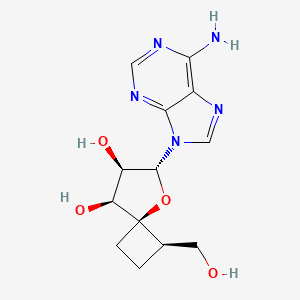
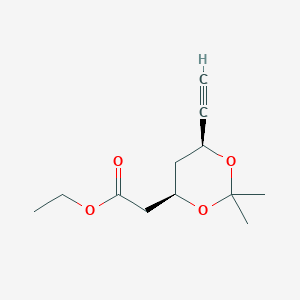
![4-[Bromo(difluoro)methoxy]-2-chloro-pyridine](/img/structure/B13908363.png)
